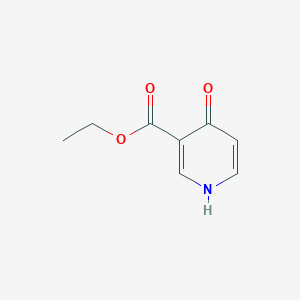

4-羟基烟酸乙酯

描述

Ethyl 4-hydroxynicotinate is a chemical compound with the molecular formula C8H9NO3 . It is a conformationally restricted analog of nicotinic acid .

Synthesis Analysis

The synthesis of Ethyl 4-hydroxynicotinate involves using ethyl nicotinate as a starting material. Ethyl nicotinate is derived from nicotinic acid (niacin), a synthetic chemical produced from petrochemical sources. Ethyl nicotinate is reacted with N-vinyl-2-pyrrolidinone to form myosmine, a tobacco alkaloid .

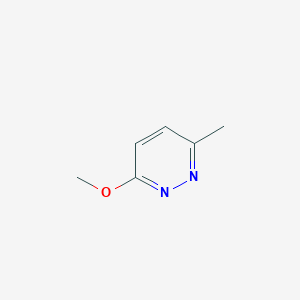

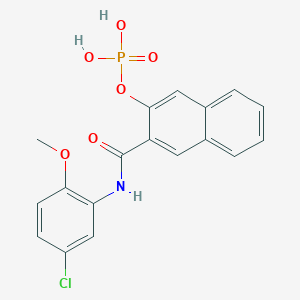

Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxynicotinate is represented by the molecular formula C8H9NO3 . The InChI representation of the molecule is InChI=1S/C8H9NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h3-5H,2H2,1H3,(H,9,10) .

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Ethyl 4-hydroxynicotinate .

Physical And Chemical Properties Analysis

Ethyl 4-hydroxynicotinate has a molecular weight of 167.16 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 3 .

科学研究应用

合成与化学应用

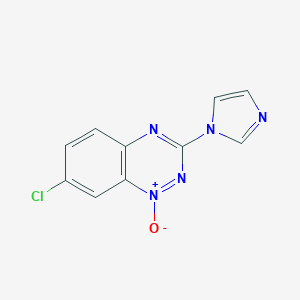

化学治疗药物合成:4-羟基烟酸乙酯已参与了专注于化学治疗药物的合成研究。其中一项研究描述了氨基亚甲基丙二酸酯的热环化反应生成 4-羟基烟酸酯,然后在乙基化后生成 N-乙基化和 O-乙基化产物。这些产物进一步水解得到烟酸,突出了该化合物在合成药理学相关结构中的作用 (龟谷等,1977)。

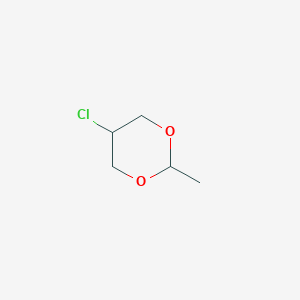

微流控芯片反应器合成:另一项研究探索了在微流控芯片反应器中立体选择性合成 4-氯-3-羟基丁酸乙酯(一种用于多种药理学价值产品的精细化学中间体)。本研究强调了该化合物在促进生物活性分子合成中的用途 (克鲁森等,2019)。

超支化聚酯合成:4-羟基烟酸乙酯衍生物已被用于从甘油基 AB2 型单体合成超支化聚酯。该应用突出了其在先进材料和聚合物科学中的用途 (帕祖乔夫斯基等,2009)。

生物技术和催化应用

异烟肼的酶促合成:该化合物还被用于酶促反应中以产生异烟肼,这是治疗结核病的重要药物。该研究涉及在不同溶剂中使异烟酸乙酯与水合肼反应,展示了其在生物技术合成中的作用 (雅达夫等,2005)。

手性药物的生物合成:4-羟基烟酸乙酯衍生物已用于手性药物(如他汀类药物)的前体光学纯乙基 (S)-4-氯-3-羟基丁酸酯的生物合成中。该研究强调了生物催化方法来生产这些重要的药物中间体 (叶等,2011)。

材料科学和环境应用

导电聚合物水凝胶:在材料科学中,4-羟基烟酸乙酯的衍生物因其在制造导电聚合物水凝胶方面的潜力而受到研究,展示了其在先进材料应用中的用途 (关根等,2010)。

环境研究中的光催化特性:该化合物还因其环境行为和光催化特性(特别是在乙基-4-氨基苯甲酸酯等紫外线过滤剂的背景下)而受到研究。这些研究提供了对这些化合物的环境影响和归宿的见解 (李等,2017)。

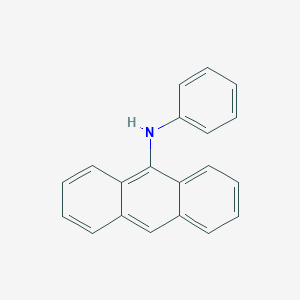

作用机制

Target of Action

Ethyl 4-hydroxynicotinate is a conformationally restricted analog of nicotinic acid Given its structural similarity to nicotinic acid, it may interact with similar targets, such as nicotinic acetylcholine receptors .

Mode of Action

As an analog of nicotinic acid, it may act as an agonist at nicotinic acetylcholine receptors . These are ionotropic receptors composed of five homomeric or heteromeric subunits .

Biochemical Pathways

Related compounds like nicotine are known to be metabolized via the pyridine and pyrrolidine pathways . A novel hybrid of these pathways, known as the VPP pathway, has been found in certain bacteria . In this pathway, some metabolites are hydroxylated in the pyridine ring or modified in the side chain with active groups .

Pharmacokinetics

Its molecular weight of 16716 g/mol may influence its bioavailability and pharmacokinetic properties.

Result of Action

Its structural similarity to nicotinic acid suggests that it may have similar effects, such as stimulating nicotinic acetylcholine receptors .

未来方向

The use of synthetic nicotine products, which include compounds like Ethyl 4-hydroxynicotinate, is increasing. These products have not been shown to have fewer risks than products containing tobacco-derived nicotine, though their marketing sometimes claims or implies that they do . Future research and regulatory considerations will likely focus on the health impacts and regulatory status of these synthetic nicotine products .

属性

IUPAC Name |

ethyl 4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h3-5H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNXCHQUIPXULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355785 | |

| Record name | ethyl 4-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-hydroxynicotinate | |

CAS RN |

57905-31-4 | |

| Record name | ethyl 4-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

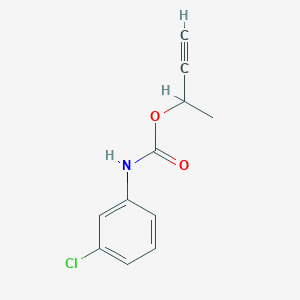

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。